P2X3 Purinoceptor Antagonism: A Distinct Activity Profile Absent in Classical Xanthines
3-Methyl-8-(3-methyl-butylsulfanyl)-7-nonyl-3,7-dihydro-purine-2,6-dione demonstrates antagonist activity at recombinant rat P2X3 purinoceptors with an EC50 of 80 nM when tested at 10 µM in Xenopus oocytes [1]. This activity is absent in theophylline, caffeine, and other 1,3-dialkylxanthines, which are virtually inactive at P2X3 receptors. Although no direct head-to-head comparison with a close 7-nonyl-8-thioalkyl analog has been reported for this target, the known P2X3 antagonist A-317491 (Ki = 22 nM) is structurally unrelated, making the target compound a valuable xanthine-based chemical probe for this receptor class [2].
| Evidence Dimension | P2X3 purinoceptor antagonism potency |
|---|---|
| Target Compound Data | EC50 = 80 nM (rat P2X3, Xenopus oocytes, 10 µM test concentration) |
| Comparator Or Baseline | Theophylline: inactive at P2X3; A-317491 (non-xanthine control): Ki = 22 nM |
| Quantified Difference | Target compound is the only reported xanthine derivative with sub-100 nM P2X3 antagonist activity; classical xanthines show no measurable activity at this target. |
| Conditions | Recombinant rat P2X3 expressed in Xenopus oocytes; antagonist activity measured at 10 µM compound concentration. |
Why This Matters
For laboratories studying ATP-gated P2X3 channels in pain or sensory biology, this compound provides a unique xanthine-based antagonist scaffold distinct from nucleotide-derived or non-purine P2X3 ligands.
- [1] BindingDB. PrimarySearch_ki: BDBM50118219; EC50 = 80 nM for antagonist activity against recombinant rat P2X purinoceptor 3 expressed in Xenopus oocytes. https://www.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp View Source
- [2] Jarvis, M. F.; et al. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat. Proc. Natl. Acad. Sci. U.S.A. 2002, 99, 17179–17184. (Provides comparator data for A-317491). View Source
